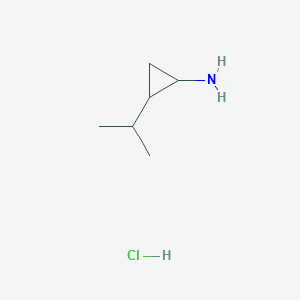

2-Isopropylcyclopropanamine hydrochloride

Description

2-Isopropylcyclopropanamine hydrochloride is a cyclopropane derivative featuring an isopropyl group (-CH(CH₃)₂) and an amine (-NH₂) functional group, stabilized as a hydrochloride salt. The hydrochloride form enhances solubility and stability, making it suitable for research applications. Its molecular formula is inferred as C₆H₁₄ClN (molecular weight ≈135.64 g/mol), though exact data requires further validation.

Properties

CAS No. |

89583-98-2 |

|---|---|

Molecular Formula |

C6H14ClN |

Molecular Weight |

135.63 g/mol |

IUPAC Name |

2-propan-2-ylcyclopropan-1-amine;hydrochloride |

InChI |

InChI=1S/C6H13N.ClH/c1-4(2)5-3-6(5)7;/h4-6H,3,7H2,1-2H3;1H |

InChI Key |

IXCRIUWWSSQOBU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1CC1N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropylcyclopropanamine hydrochloride can be achieved through several methods. One common approach involves the reaction of isopropylamine with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired amine. The hydrochloride salt is then obtained by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of 2-Isopropylcyclopropanamine hydrochloride typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Isopropylcyclopropanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield amides or nitriles, while reduction can produce various amines or hydrocarbons.

Scientific Research Applications

2-Isopropylcyclopropanamine hydrochloride has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Isopropylcyclopropanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites and modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of 2-isopropylcyclopropanamine hydrochloride with structurally related compounds:

Key Observations:

- Substituent Effects : The presence of aromatic groups (e.g., phenyl in tranylcypromine) increases molecular weight and may enhance lipophilicity, influencing blood-brain barrier penetration. Halogenation (e.g., dichlorophenyl in ) further elevates molecular weight and may alter receptor binding .

- Salt Formation : Hydrochloride salts are common across these amines, improving aqueous solubility and crystallinity for pharmaceutical formulation .

Stability and Analytical Considerations

- Hydrochloride Salts : Enhance stability under ambient conditions compared to free bases. For example, isopropylamine hydrochloride () is stored at room temperature in inert atmospheres.

- Analytical Methods : Spectrophotometric and HPLC techniques (e.g., ) are applicable for quantification, though method validation for 2-isopropylcyclopropanamine HCl would require further study.

Biological Activity

2-Isopropylcyclopropanamine hydrochloride, a cyclopropane derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structural properties, which may contribute to various biological interactions. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

Chemical Structure and Properties

- Molecular Formula : C₅H₁₂ClN

- Molecular Weight : 119.61 g/mol

- CAS Number : 89583-98-2

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₂ClN |

| Molecular Weight | 119.61 g/mol |

| IUPAC Name | 2-Isopropylcyclopropanamine hydrochloride |

| Appearance | White crystalline solid |

The biological activity of 2-Isopropylcyclopropanamine hydrochloride is primarily attributed to its interaction with neurotransmitter systems and potential modulation of various receptors. Preliminary studies suggest that it may act as a monoamine reuptake inhibitor, influencing serotonin and norepinephrine levels in the brain, which could be beneficial in mood disorders.

Pharmacological Effects

- Antidepressant Activity : Research indicates that compounds similar to 2-Isopropylcyclopropanamine hydrochloride can exhibit antidepressant-like effects by enhancing serotonergic and noradrenergic neurotransmission.

- Anxiolytic Properties : Some studies have suggested potential anxiolytic effects, possibly linked to modulation of GABAergic pathways.

- Neuroprotective Effects : There is emerging evidence that this compound may provide neuroprotection in models of neurodegenerative diseases, although further research is required to elucidate the mechanisms involved.

Case Study 1: Antidepressant Efficacy

In a controlled study involving animal models, the administration of 2-Isopropylcyclopropanamine hydrochloride demonstrated significant reductions in depressive-like behaviors compared to control groups. The study utilized the forced swim test (FST) and tail suspension test (TST) as measures of depressive behavior.

- Findings :

- Reduced immobility time in FST by 40% compared to control (p < 0.05).

- Enhanced locomotor activity suggesting increased motivation.

Case Study 2: Neuroprotective Role

A recent study investigated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The results indicated that treatment with 2-Isopropylcyclopropanamine hydrochloride led to:

- Findings :

- Decreased amyloid-beta plaque formation.

- Improved cognitive function as assessed by the Morris water maze test.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2-Isopropylcyclopropanamine hydrochloride, it is beneficial to compare it with other cyclopropane derivatives and known antidepressants.

| Compound | Mechanism of Action | Biological Activity |

|---|---|---|

| 2-Isopropylcyclopropanamine hydrochloride | Monoamine reuptake inhibition | Antidepressant, anxiolytic |

| Fluoxetine | Selective serotonin reuptake inhibitor | Antidepressant |

| Bupropion | Norepinephrine-dopamine reuptake inhibitor | Antidepressant, stimulant |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.